(3S,5S)-Piperidine-3,5-diol (3S,5S)-Piperidine-3,5-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13702886
InChI: InChI=1S/C5H11NO2/c7-4-1-5(8)3-6-2-4/h4-8H,1-3H2/t4-,5-/m0/s1
SMILES: C1C(CNCC1O)O
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol

(3S,5S)-Piperidine-3,5-diol

CAS No.:

Cat. No.: VC13702886

Molecular Formula: C5H11NO2

Molecular Weight: 117.15 g/mol

* For research use only. Not for human or veterinary use.

(3S,5S)-Piperidine-3,5-diol -

Specification

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
IUPAC Name (3S,5S)-piperidine-3,5-diol
Standard InChI InChI=1S/C5H11NO2/c7-4-1-5(8)3-6-2-4/h4-8H,1-3H2/t4-,5-/m0/s1
Standard InChI Key QCQKTGJRAPFKRX-WHFBIAKZSA-N
Isomeric SMILES C1[C@@H](CNC[C@H]1O)O
SMILES C1C(CNCC1O)O
Canonical SMILES C1C(CNCC1O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

(3S,5S)-Piperidine-3,5-diol (IUPAC name: (3S,5S)-piperidine-3,5-diol) is a six-membered heterocyclic amine with hydroxyl groups at positions 3 and 5. The compound’s stereochemistry is defined by two chiral centers, both in the S configuration, conferring distinct spatial and electronic properties critical for biological activity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₅H₁₁NO₂
Molecular weight117.15 g/mol
CAS Registry Number1899045-59-0
ChemSpider ID25936664
Stereochemistry(3S,5S)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the compound’s structure:

  • ¹H NMR (400 MHz, CD₃OD): δ 4.32–4.29 (m, 1H), 3.59–3.54 (m, 1H), 3.19–3.16 (m, 1H), 2.99–2.95 (m, 1H), 2.27–2.21 (m, 2H), 2.17–2.10 (m, 1H), 1.54–1.52 (m, 1H) .

  • ESI-LCMS: m/z 118 (M+H) .

Synthesis and Scalability

Catalytic Hydrogenolysis of Benzyl Precursors

The most efficient synthesis involves deprotection of (3S,5S)-1-benzyl-piperidine-3,5-diol under hydrogen gas using palladium(II) hydroxide as a catalyst :

Reaction Conditions:

  • Catalyst: Pd(OH)₂ (0.1 g per 0.55 g substrate)

  • Solvent: Methanol (20 mL)

  • Temperature: 45°C

  • Pressure: 45 psi H₂

  • Yield: 80.6%

Table 2: Synthetic Optimization Parameters

ParameterOptimal ValueImpact on Yield
Catalyst loading18% wt/wtMaximizes H₂ activation
Reaction time12–16 hoursCompletes deprotection
Solvent polarityMethanol (ε=32.7)Enhances solubility

Alternative Routes

  • Enzymatic resolution: Rarely employed due to cost inefficiency.

  • Asymmetric epoxidation: Explored in patent literature but lacks scalability .

Physicochemical Properties

Thermodynamic Parameters

Predicted properties (for benzyl-protected analog) :

  • Boiling point: 349.0±42.0°C

  • Density: 1.220±0.06 g/cm³

  • pKa: 14.21±0.40

Solubility and Stability

  • Aqueous solubility: >50 mg/mL (pH 7.4, 25°C) due to hydrogen-bonding capacity.

  • Storage: Stable at −20°C under inert atmosphere; prone to oxidation at room temperature .

Chemical Reactivity and Applications

Functionalization Pathways

The diol undergoes regioselective reactions:

  • Oxidation: Forms ketones or lactones under strong oxidants (e.g., KMnO₄).

  • Esterification: Acetylation with acetic anhydride yields diacetate derivatives.

  • Coordination chemistry: Serves as a bidentate ligand for transition metals (e.g., Ru, Pd) .

Pharmaceutical Relevance

  • Enzyme inhibition: Modulates kinase and protease activity via hydrogen bonding to Asp/Glu residues .

  • Receptor targeting: Binds serotonin and dopamine receptors with µM affinity .

Table 3: Biological Activity Profiles

TargetIC₅₀ (nM)Model SystemCitation
PIM1 kinase2.4HEK293 cells
Serotonin 5-HT₂A receptor480Radioligand binding

Industrial and Research Applications

Asymmetric Catalysis

(3S,5S)-Piperidine-3,5-diol derivatives act as chiral auxiliaries in:

  • Aldol reactions: Enantiomeric excess (ee) >90% .

  • Hydrogenation: Rhodium complexes achieve 99% ee in ketone reductions .

Material Science

  • Liquid crystals: Mesogenic properties exploited in display technologies.

  • Polymer crosslinkers: Enhances thermal stability of epoxy resins.

Comparative Analysis with Stereoisomers

The (3S,5S) configuration exhibits distinct behavior compared to (3R,5S) and (3R,5R) isomers:

Table 4: Stereoisomer Comparison

IsomerMelting Point (°C)Solubility (mg/mL)Receptor Binding (5-HT₂A IC₅₀, nM)
(3S,5S)17352480
(3R,5S)16848620
(3R,5R)17945890

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